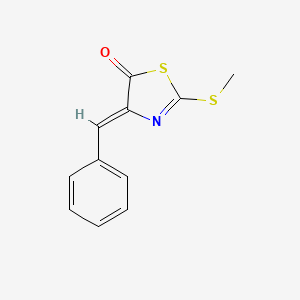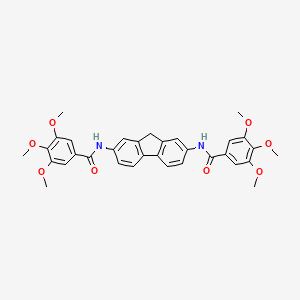![molecular formula C18H16ClN3O2 B4852042 1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4852042.png)
1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide
Overview
Description
1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPPC belongs to the class of pyrazole derivatives, and its unique chemical structure makes it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes that are involved in the production of pro-inflammatory mediators. By inhibiting the activity of these enzymes, this compound can reduce inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, this compound has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that are involved in tissue remodeling and are upregulated in inflammatory conditions. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the development of oxidative stress.
Advantages and Limitations for Lab Experiments
1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have a high degree of purity. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood. However, there are also some limitations to the use of this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to work with. Additionally, this compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of 1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide. One area of research is the development of this compound analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials.
Scientific Research Applications
1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have antimicrobial activity against a variety of bacterial strains.
properties
IUPAC Name |
1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-13-5-4-6-14(11-13)20-18(23)16-9-10-22(21-16)12-24-17-8-3-2-7-15(17)19/h2-11H,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFUOMGPLWBASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-5-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4851959.png)

![4-methyl-1-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B4851969.png)
![2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide](/img/structure/B4851970.png)

![N-(tert-butyl)-4-[(ethylsulfonyl)amino]benzenesulfonamide](/img/structure/B4851980.png)
![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4851993.png)
![5-bromo-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4851996.png)
![N-[4-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B4852000.png)
![N-(3-{[(3,4-dichlorophenyl)amino]carbonyl}-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4852005.png)
![4-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4852013.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4852016.png)
![4-{[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B4852025.png)
